2-Chloroquinazolin-7-ol
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Overview
Description
2-Chloroquinazolin-7-ol is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the seventh position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroquinazolin-7-ol can be synthesized through several methods. One common approach involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol with a suitable nucleophile. For instance, the reaction of 2-chloroquinazolin-9-ol with Boc-protected piperazine under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity greater than 98% .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinazolin-7-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinazolinone derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in the development of anticancer agents, leveraging its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloroquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In the context of anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinolin-4-ol: Another heterocyclic compound with similar structural features but differing in the position of the chlorine and hydroxyl groups.
2-Chloromethyl-4(3H)-quinazolinone: A derivative used in the synthesis of anticancer agents, differing in the presence of a chloromethyl group instead of a hydroxyl group.
Uniqueness
2-Chloroquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloroquinazolin-7-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H |
InChI Key |
BVZMENJTPZDVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1O)Cl |
Origin of Product |
United States |
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